(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O4/c1-11-13(8-12-4-2-3-5-16(12)22-11)9-18-19(21)15-7-6-14(20)10-17(15)23-18/h2-11,20H,1H3/b18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTONXIRSKNQCF-NVMNQCDNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities, supported by relevant data and case studies.
Chemical Structure
The compound can be described by the following chemical structure:
This structure features a benzofuran core with a hydroxyl group and a chromenyl moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of several benzofuran derivatives, including our compound of interest. The results indicated:
| Compound | Cell Line | IC50 (µM) | % Viability at 10 µM |
|---|---|---|---|
| (Z)-6-hydroxy... | A549 | 15.5 | 40% |
| Derivative A | MCF-7 | 12.3 | 35% |
| Derivative B | A549 | 18.0 | 50% |
These findings suggest that this compound has a promising profile as an anticancer agent, particularly in reducing cell viability in lung cancer cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies have shown effectiveness against various bacterial strains.
Antimicrobial Efficacy Data
The Minimum Inhibitory Concentration (MIC) values for (Z)-6-hydroxy... were measured against several pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .
Antiviral Activity
Preliminary research suggests potential antiviral effects as well. The mechanism of action appears to involve interference with viral replication processes.
Case Study: Antiviral Testing
In a study assessing antiviral activity against the Herpes Simplex Virus (HSV), the compound showed an IC50 value of 25 µM, indicating significant inhibition of viral replication compared to control groups .
The biological activity of (Z)-6-hydroxy... is believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in microbial metabolism.
- Viral Entry Blockade : The structure may interfere with viral entry into host cells.
Comparison with Similar Compounds
Aurones and their analogs exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:
Structural and Physicochemical Properties
*Calculated using molecular formula C19H16O3.
Key Observations :
- Chromene vs. Benzaldehyde Derivatives : The target compound’s 2-methylchromene substituent introduces a fused oxygen-containing ring, increasing lipophilicity compared to simpler benzaldehyde-derived aurones (e.g., 6y, 6w). This may improve membrane permeability but reduce aqueous solubility.
- Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in 6w) enhance stability and synthetic yield compared to hydroxy-substituted analogs (e.g., 6y, 6x), which may undergo oxidative degradation .
- Piperazine Modification : The piperazinylmethyl group in compound 10 significantly lowers melting points and improves solubility, making it more suitable for drug formulation .
Q & A
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardized cell lines : Use authenticated lines (e.g., MDA-MB-231, MCF-7) with consistent passage numbers.
- Positive controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory assays) .
- Dose-response curves : Perform triplicate experiments with at least six concentrations to calculate accurate IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
